Dde-Lys(Fmoc)-OH

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

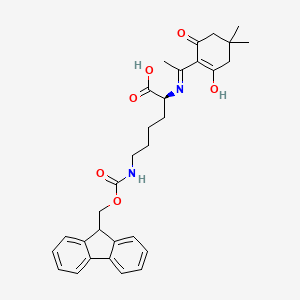

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-6-(9H-fluoren-9-ylmethoxycarbonylamino)-2-[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)ethylideneamino]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H36N2O6/c1-19(28-26(34)16-31(2,3)17-27(28)35)33-25(29(36)37)14-8-9-15-32-30(38)39-18-24-22-12-6-4-10-20(22)21-11-5-7-13-23(21)24/h4-7,10-13,24-25,34H,8-9,14-18H2,1-3H3,(H,32,38)(H,36,37)/t25-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJGADLBSAXYSSH-VWLOTQADSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NC(CCCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O)C4=C(CC(CC4=O)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=N[C@@H](CCCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O)C4=C(CC(CC4=O)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H36N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80679793 | |

| Record name | N~2~-[1-(4,4-Dimethyl-2,6-dioxocyclohexylidene)ethyl]-N~6~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80679793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

532.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

156648-40-7 | |

| Record name | N~2~-[1-(4,4-Dimethyl-2,6-dioxocyclohexylidene)ethyl]-N~6~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80679793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-Lysine, N2-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl]-N6-[(9H-fluoren-9-ylmethoxy)carbonyl]- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Strategic Role of Dde-Lys(Fmoc)-OH in Advanced Peptide Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Orthogonal Protection in Peptide Synthesis

In the landscape of modern drug discovery and biomedical research, peptides represent a class of molecules with immense therapeutic potential. Their synthesis, however, demands a high degree of precision and control, particularly when complex architectures such as branched, cyclic, or site-specifically labeled peptides are required. The ability to selectively unmask specific functional groups on a growing peptide chain without affecting others—a concept known as orthogonal protection—is paramount to achieving these sophisticated designs.

This technical guide delves into the pivotal role of a key building block that enables such synthetic versatility: Dde-Lys(Fmoc)-OH . This derivative of lysine, featuring two distinct protecting groups, is a cornerstone of the Fmoc solid-phase peptide synthesis (SPPS) strategy, empowering chemists to construct intricate and highly functionalized peptide molecules.[1][2] This document will provide an in-depth exploration of the chemistry of this compound, quantitative data on its application, detailed experimental protocols, and visual workflows to illustrate its utility in advanced peptide synthesis.

The Chemistry of this compound: A Dual-Protection Strategy

This compound, chemically known as N-α-(9-fluorenylmethoxycarbonyl)-N-ε-(1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl)-L-lysine, possesses a unique dual-protection system that is central to its functionality.[1]

-

The Fmoc Group: The α-amino group of the lysine is protected by the fluorenylmethoxycarbonyl (Fmoc) group. This group is base-labile and is readily cleaved by treatment with a mild base, typically a solution of piperidine in N,N-dimethylformamide (DMF), during the iterative elongation of the peptide chain in standard Fmoc SPPS.[1]

-

The Dde Group: The ε-amino group on the lysine side chain is protected by the 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) group. The Dde group is stable to the basic conditions used for Fmoc removal, as well as to the acidic conditions often used for final cleavage of the peptide from the resin.[1][3] This stability makes it an ideal orthogonal protecting group. The selective removal of the Dde group is achieved under mild conditions using a dilute solution of hydrazine in DMF.[1][3]

This orthogonal protection scheme allows for the selective deprotection of the lysine side chain at any desired stage of the synthesis, opening up a plethora of possibilities for site-specific modifications.

Quantitative Performance in Peptide Synthesis

The use of this compound and its more sterically hindered analogue, ivthis compound, has been demonstrated to be effective in the synthesis of complex peptides, often with high purity. While direct comparative studies with comprehensive quantitative data are limited in the literature, the following tables summarize available data on the performance of Dde and ivDde protecting groups in various applications.

Table 1: Purity of Branched Peptides Synthesized Using Fmoc-Lys(ivDde)-OH with Microwave-Enhanced SPPS

| Peptide | Synthesis Time | Crude Purity (%) | Reference |

| Lactoferricin-lactoferrampin antimicrobial peptide | < 5 hours | 77 | [4] |

| Histone H2B-1A fragment conjugated to a ubiquitin fragment | < 5 hours | 75 | [4] |

| Tetra-branched antifreeze peptide analogue | < 5 hours | 71 | [4] |

Table 2: Performance of Dde-based On-Resin Biotinylation

| Synthesis Strategy | General Yield | Key Advantages | Reference |

| Fmoc-Lys(Dde)-OH followed by on-resin biotinylation | Generally the highest yields compared to other methods | Allows for the incorporation of a variety of labels beyond biotin, such as fluorophores and quenchers. | [5] |

Table 3: Comparison of Deprotection Conditions for the ivDde Group

| Hydrazine Concentration (%) | Reaction Time per Iteration (minutes) | Number of Iterations | Extent of Deprotection | Reference |

| 2 | 3 | 3 | ~50% | [6] |

| 2 | 5 | 3 | Marginal increase from ~50% | [6] |

| 2 | 3 | 4 | Nominal increase from ~50% | [6] |

| 4 | 3 | 3 | Near complete removal | [6] |

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound.

Standard Solid-Phase Peptide Synthesis (SPPS) with this compound

This protocol outlines the general steps for incorporating this compound into a peptide sequence during standard Fmoc-based SPPS.

Materials:

-

Fmoc-protected amino acids

-

This compound

-

Rink Amide resin or other suitable solid support

-

N,N-Dimethylformamide (DMF)

-

Piperidine

-

Coupling reagents (e.g., HBTU, HATU, HOBt, DIC)

-

Diisopropylethylamine (DIEA)

-

Cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5)

-

Diethyl ether

Procedure:

-

Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.

-

Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5-20 minutes to remove the Fmoc group from the resin or the previously coupled amino acid. Wash the resin thoroughly with DMF.

-

Amino Acid Coupling: In a separate vial, activate the next Fmoc-amino acid (or this compound) by dissolving it with a coupling reagent (e.g., HBTU/HOBt) and DIEA in DMF. Add the activated amino acid solution to the resin and agitate for 1-2 hours.

-

Washing: Wash the resin thoroughly with DMF to remove excess reagents.

-

Repeat: Repeat steps 2-4 for each amino acid in the sequence.

-

Final Fmoc Deprotection: After coupling the final amino acid, remove the N-terminal Fmoc group as described in step 2.

-

Cleavage and Global Deprotection: Treat the resin with a cleavage cocktail (e.g., TFA/TIS/H₂O) for 2-3 hours to cleave the peptide from the resin and remove all side-chain protecting groups (except for the Dde group if it is to be retained).

-

Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. The peptide can then be purified by reverse-phase HPLC.

Selective Deprotection of the Dde Group

This protocol describes the selective removal of the Dde protecting group from the lysine side chain while the peptide is still attached to the resin.

Materials:

-

Peptide-resin containing a Lys(Dde) residue

-

Hydrazine monohydrate

-

N,N-Dimethylformamide (DMF)

Procedure:

-

Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.

-

Deprotection Solution Preparation: Prepare a fresh 2% (v/v) solution of hydrazine monohydrate in DMF.

-

Dde Removal: Treat the resin with the 2% hydrazine solution for 3-5 minutes with gentle agitation. Repeat this step 2-3 times.

-

Washing: Wash the resin thoroughly with DMF to remove any residual hydrazine and the cleaved Dde-hydrazine adduct. The exposed ε-amino group of lysine is now available for further modification.

Synthesis of a Branched Peptide

This protocol details the synthesis of a branched peptide using this compound.

Procedure:

-

Main Chain Synthesis: Synthesize the main peptide chain on a solid support using standard Fmoc SPPS, incorporating this compound at the desired branching point.

-

Selective Dde Deprotection: After completion of the main chain, selectively remove the Dde group from the lysine side chain using the protocol described in section 4.2.

-

Branch Chain Synthesis: Synthesize the second peptide chain (the branch) by coupling Fmoc-protected amino acids sequentially to the newly exposed ε-amino group of the lysine residue.

-

Cleavage and Purification: Once the synthesis of the branched peptide is complete, cleave the peptide from the resin and purify it as described in the standard SPPS protocol.

On-Resin Fluorescent Labeling

This protocol describes the site-specific labeling of a peptide with a fluorescent dye after selective Dde deprotection.

Procedure:

-

Peptide Synthesis: Synthesize the peptide on a solid support, incorporating this compound at the desired labeling site.

-

Dde Deprotection: Selectively remove the Dde group as described in section 4.2.

-

Dye Coupling: Dissolve the fluorescent dye (e.g., a carboxylic acid or NHS ester derivative) and a coupling agent in a suitable solvent (e.g., DMF or DMSO). Add this solution to the resin and allow it to react with the exposed lysine side-chain amine. The reaction time will vary depending on the dye and coupling conditions.

-

Washing: Thoroughly wash the resin to remove any unreacted dye and coupling reagents.

-

Cleavage and Purification: Cleave the labeled peptide from the resin and purify by HPLC.

Visualizing the Workflows: Graphviz Diagrams

The following diagrams, generated using the DOT language, illustrate the key experimental workflows described above.

Figure 1: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Caption: Workflow for the synthesis of a branched peptide.

Caption: Workflow for on-resin fluorescent labeling of a peptide.

Challenges and Considerations: Dde Migration and the ivDde Alternative

A potential side reaction associated with the Dde group is its migration from the ε-amino group of a lysine to an unprotected N-terminal α-amino group under certain conditions, particularly during prolonged exposure to piperidine.[3] To circumvent this issue, the more sterically hindered ivDde (1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl) protecting group was developed.[3] The ivDde group is more stable to piperidine treatment and less prone to migration, making it a more robust choice for the synthesis of long or complex peptides.[3] However, the removal of the ivDde group can sometimes be more challenging and may require harsher conditions, such as higher concentrations of hydrazine or longer reaction times.[6]

An alternative deprotection reagent for both Dde and ivDde is a solution of hydroxylamine hydrochloride and imidazole in NMP. This method has been reported to be fully orthogonal to the Fmoc group, allowing for Dde/ivDde removal without affecting the N-terminal Fmoc protection.[2]

Conclusion: A Versatile Tool for Innovative Peptide Design

This compound and its ivDde analogue are indispensable tools in the arsenal of the modern peptide chemist. Their unique orthogonal protection properties provide a gateway to the rational design and synthesis of highly complex and functionalized peptides that would be otherwise inaccessible. From creating multivalent constructs for enhanced receptor binding to incorporating fluorescent probes for mechanistic studies, the strategic use of Dde-protected lysine unlocks a vast realm of possibilities in drug development, diagnostics, and fundamental biological research.[1] By understanding the underlying chemistry, optimizing reaction conditions, and being mindful of potential challenges, researchers can effectively leverage this versatile building block to advance the frontiers of peptide science.

References

- 1. Case Studies of the Synthesis of Bioactive Cyclodepsipeptide Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. Selecting Orthogonal Building Blocks [sigmaaldrich.com]

- 4. Bot Verification [merel.si]

- 5. Strategies for the synthesis of labeled peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. biotage.com [biotage.com]

The Dde Protecting Group in Fmoc Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The strategic use of orthogonal protecting groups is a cornerstone of modern solid-phase peptide synthesis (SPPS), enabling the creation of complex, modified, and highly functionalized peptides. Among these, the 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) group has emerged as an invaluable tool for the temporary protection of primary amine functionalities, particularly the ε-amino group of lysine. Its unique cleavage conditions, orthogonal to the widely used Fmoc/tBu strategy, grant chemists precise control over side-chain modifications, facilitating the development of sophisticated peptide-based therapeutics and research tools.[1][2][3]

This technical guide provides an in-depth overview of the Dde protecting group within the context of Fmoc-based peptide synthesis, covering its mechanism, applications, stability, and detailed experimental protocols for its use.

Core Principles and Orthogonality

The utility of the Dde group lies in its unique stability profile. In the standard Fmoc-SPPS paradigm, the Nα-amino group is protected by the base-labile Fmoc group, while side-chain functional groups are typically protected by acid-labile groups (e.g., t-Butyl, Trityl). The Dde group is stable under both the basic conditions used for Fmoc removal (typically 20% piperidine in DMF) and the strongly acidic conditions used for final cleavage and global deprotection (e.g., Trifluoroacetic acid - TFA).[1][4]

This three-dimensional orthogonality allows for a selective deprotection strategy:

-

Fmoc Group Removal: Cleaved by a secondary amine (e.g., piperidine) to allow for peptide chain elongation.

-

Dde Group Removal: Selectively cleaved by a dilute solution of hydrazine in DMF.[5]

-

Acid-Labile Group Removal: Cleaved simultaneously with peptide cleavage from the resin using a strong acid like TFA.

This strategy opens a synthetic window for site-specific modification of the lysine side chain while the peptide remains anchored to the solid support with its N-terminus and other side chains still protected.[6]

Mechanism of Dde Deprotection

The removal of the Dde group is achieved via a nucleophilic attack by hydrazine on the enone system of the Dde moiety. This reaction is highly efficient and proceeds rapidly under mild conditions at room temperature.[7] The resulting byproducts are readily soluble in standard washing solvents like DMF, ensuring their easy removal from the peptide-resin.

References

- 1. peptide.com [peptide.com]

- 2. Fmoc-L-Lys(Dde)-OH synthesis - chemicalbook [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. Selecting Orthogonal Building Blocks [sigmaaldrich.com]

- 5. chem.uci.edu [chem.uci.edu]

- 6. A Dde resin based strategy for inverse solid-phase synthesis of amino terminated peptides, peptide mimetics and protected peptide intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. merckmillipore.com [merckmillipore.com]

N-alpha-Fmoc-N-epsilon-Dde-L-lysine: A Technical Guide to its Applications in Biochemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-alpha-Fmoc-N-epsilon-Dde-L-lysine is a cornerstone derivative of the amino acid lysine, instrumental in the field of peptide chemistry and biochemistry.[1][2] Its utility lies in the strategic application of two orthogonal protecting groups: the base-labile fluorenylmethyloxycarbonyl (Fmoc) group at the α-amino position and the hydrazine-sensitive 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) group on the ε-amino side chain.[3][4] This dual-protection scheme grants chemists precise control over peptide synthesis, enabling the construction of complex and highly functionalized biomolecules.[1] This technical guide provides an in-depth overview of the applications of Fmoc-Lys(Dde)-OH in biochemistry, complete with quantitative data, detailed experimental protocols, and visual diagrams to illustrate key processes. A more stable version, N-alpha-Fmoc-N-epsilon-ivDde-L-lysine, which incorporates an isovaleryl-substituted Dde group, offers enhanced stability and is often preferred to mitigate Dde group migration.[5]

Core Principle: Orthogonal Protection

The power of Fmoc-Lys(Dde)-OH lies in the principle of orthogonal protection.[6] The Fmoc and Dde groups can be selectively removed under distinct chemical conditions without affecting each other.[3][6] The Fmoc group is cleaved by a base, typically a solution of piperidine in dimethylformamide (DMF), while the Dde group is removed using dilute hydrazine in DMF.[3] This orthogonality is fundamental for advanced peptide design, allowing for site-specific modifications of the lysine side chain.[5][6]

Caption: Orthogonal deprotection of Fmoc-Lys(Dde)-OH.

Applications in Biochemistry and Drug Development

The unique properties of Fmoc-Lys(Dde)-OH make it an invaluable tool in various biochemical applications, including:

-

Synthesis of Branched and Di-Epitopic Peptides: By selectively deprotecting the Dde group, a second peptide chain can be synthesized on the lysine side chain, creating branched peptides.[3][7] This is crucial for developing multivalent peptides, which can exhibit enhanced binding affinity and biological activity.[3] Similarly, di-epitopic peptides, containing two distinct epitopes, can be constructed for applications in vaccine development and immunology.[3][4]

-

Peptide Cyclization: The ε-amino group of lysine, after Dde deprotection, can be used to form a cyclic structure with the peptide backbone or another side chain.[4][8] Cyclization can improve peptide stability, receptor selectivity, and bioavailability.[2]

-

Bioconjugation and Labeling: The deprotected lysine side chain provides a specific site for the attachment of various molecules, such as fluorescent dyes, biotin, polyethylene glycol (PEG), or other labels.[1][7][9] This is essential for creating diagnostic probes, targeted drug delivery systems, and for studying peptide trafficking and binding.[9]

-

Protein Engineering and Synthesis: Fmoc-Lys(Dde)-OH is used to introduce specific modifications into synthetic proteins, enhancing their stability or introducing novel functionalities.[1] It has been instrumental in the chemical synthesis of proteins like ubiquitin and its derivatives, which are vital for studying cellular signaling pathways.[10]

-

Development of Peptidomimetics: In drug discovery, this derivative facilitates the creation of peptidomimetics, which mimic the structure of natural peptides but have improved pharmacological properties like enhanced stability and oral bioavailability.[2]

Quantitative Data Summary

The following tables summarize quantitative data related to the synthesis of complex peptides using Fmoc-Lys(ivDde)-OH, a more stable analogue of Fmoc-Lys(Dde)-OH.

| Peptide Synthesized | Synthesis Time (Microwave-Enhanced SPPS) | Purity | Reference |

| Lactoferricin-lactoferrampin antimicrobial peptide | < 5 hours | 77% | [11] |

| Histone H2B-1A fragment conjugated to a ubiquitin fragment | < 5 hours | 75% | [11] |

| Tetra-branched antifreeze peptide analog | < 5 hours | 71% | [11] |

| Product | Purity Specifications | Reference |

| Fmoc-Lys(Dde)-OH | ≥98% (TLC) | [12] |

| Fmoc-Lys(Dde)-OH | ≥97.0% (HPLC) | [12] |

| Fmoc-Lys(Dde)-OH | ≥90.0% (acidimetric) | [12] |

Experimental Protocols

Standard Solid-Phase Peptide Synthesis (SPPS) Workflow

The following diagram illustrates a typical workflow for solid-phase peptide synthesis incorporating Fmoc-Lys(Dde)-OH.

Caption: General workflow for solid-phase peptide synthesis.

Detailed Protocol for Dde/ivDde Group Removal

Method 1: Using Hydrazine

This is the standard method for Dde and ivDde removal.[13]

-

Preparation of Reagent: Prepare a 2% (v/v) solution of hydrazine monohydrate in N,N-dimethylformamide (DMF). It is recommended to prepare approximately 75 mL of the solution per gram of peptide-resin.[13]

-

Resin Treatment: Transfer the peptide-resin to a suitable reaction vessel and add the 2% hydrazine solution (approximately 25 mL per gram of resin).[13]

-

Reaction: Allow the mixture to stand at room temperature for 3 minutes.[13]

-

Filtration: Filter the resin to remove the deprotection solution.

-

Repeat: Repeat the treatment with the hydrazine solution two more times.[13]

-

Washing: Wash the resin thoroughly three times with DMF.[13] The resin is now ready for the subsequent coupling or modification step.

Caution: Hydrazine can also remove the Fmoc group. Therefore, if N-terminal Fmoc protection is required, it should be reprotected or an alternative N-terminal protecting group like Boc should be used.[13]

Method 2: Using Hydroxylamine (for Orthogonality with Fmoc)

This method allows for the removal of the Dde group without affecting the Fmoc group, achieving full orthogonality.

-

Reagent Preparation: Dissolve hydroxylamine hydrochloride (1 equivalent based on the Dde content of the peptide-resin) and imidazole (0.75 equivalents based on the Dde content) in N-methylpyrrolidone (NMP), using approximately 10 mL per gram of peptide-resin.[13]

-

Resin Treatment: Add the prepared solution to the peptide-resin.[13]

-

Reaction: Gently agitate the mixture at room temperature for 30 to 60 minutes.[13]

-

Filtration: Filter the resin to remove the deprotection solution.

-

Washing: Wash the resin three times with DMF.[13] The peptide-resin is now ready for further elaboration with the N-terminal Fmoc group intact.

Logical Relationship in Branched Peptide Synthesis

The following diagram illustrates the logical steps involved in synthesizing a branched peptide using Fmoc-Lys(ivDde)-OH.

Caption: Logical workflow for branched peptide synthesis.

Conclusion

N-alpha-Fmoc-N-epsilon-Dde-L-lysine and its ivDde variant are indispensable reagents in modern biochemistry and drug development.[1] Their unique orthogonal protection scheme provides the flexibility required for the synthesis of complex peptides with tailored properties.[3] From creating branched peptides for enhanced therapeutic efficacy to site-specific labeling for diagnostic purposes, the applications of this versatile building block continue to expand the frontiers of peptide and protein science. A thorough understanding of the principles of its use and the associated experimental protocols is crucial for researchers aiming to harness its full potential in their scientific endeavors.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. shop.bachem.com [shop.bachem.com]

- 5. sigmaaldrich-jp.com [sigmaaldrich-jp.com]

- 6. nbinno.com [nbinno.com]

- 7. chempep.com [chempep.com]

- 8. peptide.com [peptide.com]

- 9. Strategies for the synthesis of labeled peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Chemical Synthesis of Ubiquitin, Ubiquitin-Based Probes, and Diubiquitin - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Bot Verification [merel.si]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. peptide.com [peptide.com]

Introduction to solid-phase peptide synthesis with Dde-Lys(Fmoc)-OH.

An In-Depth Technical Guide to Solid-Phase Peptide Synthesis with Dde-Lys(Fmoc)-OH

This guide provides a comprehensive overview of the principles and applications of using Nα-Fmoc-Nε-Dde-L-lysine (Fmoc-Lys(Dde)-OH) in solid-phase peptide synthesis (SPPS). It is intended for researchers, scientists, and professionals in drug development who are looking to leverage this versatile building block for the creation of complex peptides.

Introduction to Orthogonal Protection in SPPS

Solid-phase peptide synthesis (SPPS), pioneered by Bruce Merrifield, is the cornerstone of modern peptide chemistry. The Fmoc/tBu strategy is a widely adopted approach that utilizes the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group for temporary Nα-amino protection and acid-labile groups (like tert-butyl) for permanent side-chain protection.[1] However, the synthesis of more complex architectures such as branched peptides, cyclic peptides, or peptides with site-specific modifications necessitates an additional layer of protection. This is achieved through "orthogonal" protecting groups, which can be selectively removed under conditions that do not affect the Nα-Fmoc group or other side-chain protections.[1]

Fmoc-Lys(Dde)-OH is a prime example of such a building block, offering a quasi-orthogonal protection scheme.[2] The Dde (1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl) group on the ε-amino side chain of lysine is stable to the piperidine used for Fmoc removal and the trifluoroacetic acid (TFA) used for final cleavage, but it can be selectively cleaved by dilute hydrazine.[2][3] This unique feature unlocks a vast potential for sophisticated peptide design.[1]

Core Principles of the Fmoc/Dde Strategy

The utility of Fmoc-Lys(Dde)-OH stems from its dual-protection system. The Nα-Fmoc group is removed at each cycle of peptide elongation, while the Nε-Dde group remains intact. Once the desired linear sequence is assembled, the Dde group can be selectively removed on-resin, exposing the lysine side-chain amine for further modification. This orthogonal deprotection is the key to creating complex peptide structures.

Quantitative Data Summary

The following tables summarize key quantitative data related to the use of this compound in SPPS.

Table 1: Conditions for Selective Dde Group Removal

| Reagent | Concentration & Solvent | Reaction Time | Temperature | Efficacy & Remarks |

| Hydrazine monohydrate | 2% in DMF | 3-5 minutes, repeated 2-3 times | Room Temperature | Standard, efficient method.[3] Also removes Fmoc groups, requiring N-terminal protection (e.g., Boc) if further elongation is not desired.[3] Higher concentrations can cause side reactions.[3] |

| Hydrazine monohydrate | 5-10% in DMF | 10-30 minutes | Room Temperature or elevated (up to 75°C) | Used for the more hindered ivDde group or when 2% is inefficient.[4] Increased risk of side product formation. |

| Hydroxylamine HCl / Imidazole | 1.3:1 molar ratio in NMP | 30-60 minutes | Room Temperature | Offers full orthogonality with Fmoc, as it does not remove the Fmoc group.[3] A milder alternative to hydrazine. |

Table 2: Comparison of On-Resin vs. Solution-Phase Cyclization via Dde Deprotection

| Cyclization Method | Advantages | Disadvantages | Typical Yield |

| On-Resin Cyclization | - Utilizes pseudo-dilution effect on the resin, minimizing intermolecular side reactions.[5]- Simpler purification as excess reagents are washed away.- Amenable to automation.[6] | - Slower reaction kinetics can occur due to steric hindrance on the solid support.- Resin-bound nature can sometimes inhibit cyclization of difficult sequences. | Moderate to Good (Can be higher than solution-phase for certain peptides).[4] |

| Solution-Phase Cyclization | - Faster reaction kinetics due to free movement of molecules.- May be necessary for peptides that fail to cyclize on-resin. | - Requires high dilution to prevent oligomerization, leading to large solvent volumes.- Purification can be more complex due to side products.[6] | Variable (Highly dependent on sequence and dilution, often lower crude purity).[7] |

Experimental Protocols

General Fmoc-SPPS Protocol

This protocol outlines a standard cycle for the addition of one amino acid.

-

Resin Swelling: Swell the resin (e.g., Rink Amide MBHA) in dimethylformamide (DMF) for at least 1 hour.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Repeat this step once.

-

Washing: Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and the dibenzofulvene-piperidine adduct.

-

Amino Acid Coupling:

-

In a separate vessel, activate the Fmoc-amino acid (4 equivalents relative to resin loading) with a coupling agent like HBTU (3.95 eq.) and a base like N,N-diisopropylethylamine (DIEA) (6 eq.) in DMF.

-

Add the activated amino acid solution to the resin and agitate for 1-2 hours.

-

-

Washing: Wash the resin with DMF (3 times) and dichloromethane (DCM) (3 times) to remove excess reagents and byproducts.

-

Monitoring (Optional): Perform a ninhydrin (Kaiser) test to confirm the completion of the coupling reaction (absence of free primary amines).

-

Repeat steps 2-6 for each amino acid in the sequence.

Protocol for Dde Group Removal (Hydrazine Method)

This protocol is performed on the fully assembled, resin-bound peptide.

-

N-Terminal Protection (if required): If the N-terminal Fmoc group should be retained, it is not necessary to perform any action. If it should be removed and the amine capped, treat the resin with 20% piperidine in DMF, wash, and then react with a capping agent (e.g., acetic anhydride) or a Boc-protected amino acid.[3]

-

Prepare Reagent: Prepare a fresh solution of 2% (v/v) hydrazine monohydrate in DMF.[3]

-

Deprotection Reaction: Add the 2% hydrazine solution to the peptide-resin (approx. 25 mL per gram of resin) and agitate at room temperature for 3-5 minutes.[3]

-

Filter and Repeat: Filter the resin and repeat the hydrazine treatment two more times to ensure complete deprotection.[3]

-

Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of hydrazine. The resin is now ready for side-chain modification.

Protocol for Synthesis of a Branched Peptide (MAP Core)

This protocol describes the initial steps for creating a four-branch Multiple Antigenic Peptide (MAP) core.

-

Initial Synthesis: Synthesize the "handle" or initial part of the peptide on a suitable resin (e.g., Fmoc-Rink-amide ChemMatrix).

-

First Branching Point: Couple Fmoc-Lys(Fmoc)-OH using a double coupling protocol to ensure high efficiency.

-

Fmoc Deprotection: Treat with 20% piperidine in DMF. This step removes both Fmoc groups simultaneously, exposing two primary amines.

-

Second Branching Point: Couple a second Fmoc-Lys(Fmoc)-OH to the two newly formed amines. This will create four branching points.

-

Fmoc Deprotection: Again, treat with 20% piperidine in DMF to deprotect all four N-termini.

-

Antigen Synthesis: The desired peptide antigen can now be synthesized simultaneously on all four branches using the general SPPS protocol.

Protocol for On-Resin Peptide Cyclization

This protocol describes a head-to-side-chain cyclization after selective Dde removal.

-

Peptide Synthesis: Assemble the linear peptide on the resin, incorporating Fmoc-Lys(Dde)-OH at the desired cyclization point and an appropriate residue (e.g., Fmoc-Glu(OAll)-OH) for the other end of the lactam bridge. The N-terminus should be protected (e.g., with Boc) if it is not part of the cyclization.

-

Dde Removal: Perform the Dde deprotection as described in Protocol 4.2.

-

Allyl Removal: Remove the side-chain protection from the other residue (e.g., remove the Allyl group from Glu with a palladium catalyst).

-

On-Resin Cyclization:

-

Swell the resin in DMF.

-

Add a coupling reagent cocktail (e.g., HATU/HOAt/DIEA in DMF) to the resin.

-

Allow the cyclization reaction to proceed for 4-24 hours at room temperature.

-

-

Washing: Wash the resin thoroughly with DMF and DCM.

-

Cleavage and Deprotection: Cleave the cyclic peptide from the resin and remove any remaining side-chain protecting groups using a suitable cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).

Application Focus: Modulators of the Wnt Signaling Pathway

The Wnt signaling pathway is a crucial regulator of cell proliferation, differentiation, and migration.[8] Its aberrant activation is implicated in numerous diseases, including cancer.[9] Consequently, developing inhibitors of this pathway is a major therapeutic goal. Peptides, particularly constrained (cyclic) or multivalent (branched) structures, are promising candidates for modulating the protein-protein interactions central to Wnt signaling.[8][10] The this compound methodology is ideal for creating such complex peptide-based inhibitors.

The Canonical Wnt Signaling Pathway

The canonical Wnt pathway's state is determined by the presence or absence of a Wnt ligand. In the "OFF" state, a destruction complex phosphorylates β-catenin, targeting it for degradation. In the "ON" state, Wnt binding to its receptors (Frizzled and LRP5/6) leads to the disassembly of the destruction complex, allowing β-catenin to accumulate, translocate to the nucleus, and activate gene transcription.[11][12]

Peptide-Based Wnt Inhibitors

Macrocyclic peptides have been developed to directly bind to Wnt ligands, preventing them from activating their receptors. For instance, the peptide WAp-D04 and its improved mutant, WAp-D04-W10P, have been shown to inhibit Wnt3a signaling effectively.[10]

Table 3: Activity of Macrocyclic Peptide Inhibitors of Wnt3a Signaling

| Peptide Inhibitor | Target | Assay | Activity (IC₅₀) | Reference |

| WAp-D04 | Wnt3a Ligand | Luciferase Reporter Assay | ~290 nM | [10] |

| WAp-D04-W10P | Wnt3a Ligand | Luciferase Reporter Assay | ~58 nM (5-fold more potent than WAp-D04) | [10] |

| StAx-35R | β-catenin/TCF Interaction | Cell Proliferation Assay | ~10 µM (causes 52-74% inhibition in Wnt-dependent cells) |

Conclusion

Fmoc-Lys(Dde)-OH is an indispensable tool in modern solid-phase peptide synthesis, providing the orthogonal protection necessary for creating complex, non-linear peptide structures. Its compatibility with standard Fmoc-SPPS protocols, combined with reliable methods for selective deprotection, allows for the precise synthesis of branched, cyclic, and site-specifically labeled peptides. These advanced structures are crucial for developing next-generation therapeutics, diagnostics, and research tools, particularly in fields like oncology where modulating complex signaling pathways such as Wnt is of paramount importance. While challenges like potential Dde group migration exist, they can be managed with optimized protocols and alternative reagents, ensuring that the Fmoc/Dde strategy remains a powerful and versatile approach in the peptide scientist's arsenal.[1]

References

- 1. nbinno.com [nbinno.com]

- 2. peptide.com [peptide.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. biotage.com [biotage.com]

- 6. biotage.com [biotage.com]

- 7. The recent progress of peptide regulators for the Wnt/β-catenin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Advances in the development of Wnt/β-catenin signaling inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Macrocyclic peptides that inhibit Wnt signalling via interaction with Wnt3a - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D0CB00016G [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. Wnt signal transduction pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Inhibition of oncogenic Wnt signaling through direct targeting of β-catenin - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility and Stability of Dde-Lys(Fmoc)-OH

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the solubility and stability characteristics of N-α-Fmoc-N-ε-Dde-L-lysine (Dde-Lys(Fmoc)-OH), a critical building block in advanced peptide synthesis and drug discovery. The information compiled herein is intended to guide researchers in designing experiments, optimizing reaction conditions, and ensuring the integrity of their synthetic peptides.

Introduction to this compound

This compound is a derivative of the amino acid lysine featuring two distinct, orthogonally-labile protecting groups. The α-amino group is protected by the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group, while the ε-amino group of the lysine side chain is protected by the hydrazine-labile 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) group.

This dual-protection scheme is highly valuable in solid-phase peptide synthesis (SPPS), as it allows for the selective deprotection and modification of the lysine side chain while the peptide remains anchored to the resin.[1] This enables the synthesis of complex peptide structures, including branched peptides, cyclic peptides, and peptides conjugated to other molecules like biotin or fluorophores.[1][2] Understanding the solubility and stability of this reagent is paramount for its effective use.

Solubility Profile

The solubility of this compound is critical for achieving homogeneous reaction conditions, particularly during coupling reactions in SPPS. The compound is a powder at room temperature and exhibits good solubility in many polar aprotic solvents commonly used in peptide synthesis.[3][4]

Quantitative Solubility Data

The following table summarizes the known quantitative and qualitative solubility data for this compound.

| Solvent | Molarity (mM) | Concentration (mg/mL) | Notes | Reference(s) |

| Dimethylformamide (DMF) | ~500 mM | ~266 mg/mL | Described as "clearly soluble" when 1 mmole is dissolved in 2 mL. | [2][4] |

| Dimethyl sulfoxide (DMSO) | 187.75 mM | 100 mg/mL | Ultrasonic agitation may be required. Hygroscopic DMSO can negatively impact solubility. | [5] |

| Chloroform (CHCl₃) | - | Soluble | Qualitative data; specific concentration not reported. | [3] |

| Dichloromethane (DCM) | - | Soluble | Qualitative data; specific concentration not reported. | [3] |

| Acetone | - | Soluble | Qualitative data; specific concentration not reported. | [3] |

| N-Methyl-2-pyrrolidone (NMP) | - | Soluble | Commonly used for similar protected amino acids, implies good solubility. | [6][7][8] |

| Water | - | Insoluble | As a protected amino acid with significant hydrophobic character, it is poorly soluble in aqueous media. | [9][10] |

Stability and Orthogonal Deprotection

The utility of this compound hinges on the differential stability of its two protecting groups. The Fmoc group is labile to basic conditions, while the Dde group is labile to hydrazine, allowing for their selective and sequential removal.

Chemical Stability and Deprotection Conditions

The table below outlines the stability of each protecting group under various standard conditions used in peptide synthesis.

| Protecting Group | Reagent/Condition | Stability/Outcome | Reference(s) |

| Fmoc | 20-30% Piperidine in DMF | Labile. Rapidly removed (cleaved) within minutes. Standard condition for N-terminal deprotection in Fmoc-SPPS. | [6][11][12][13] |

| Fmoc | 2% Hydrazine in DMF | Labile. Hydrazine solutions will also cleave the Fmoc group. | [14][15] |

| Fmoc | Strong Acid (e.g., TFA) | Stable. Resistant to standard acidic cleavage conditions used in Boc-SPPS. | [13] |

| Dde | 20-30% Piperidine in DMF | Stable. Generally resistant to standard Fmoc deprotection conditions, providing orthogonality. | [14] |

| Dde | 2% Hydrazine in DMF | Labile. Standard condition for selective removal of the Dde group from the lysine side chain. | [14][15][16] |

| Dde | Hydroxylamine Hydrochloride / Imidazole in NMP | Labile. An alternative method that provides full orthogonality, as it does not cleave the Fmoc group. | [14][15][17] |

| Dde | Strong Acid (e.g., TFA) | Stable. Resistant to standard resin cleavage cocktails. | [14][15] |

Potential Side Reactions and Instability

Researchers should be aware of potential side reactions that can compromise synthesis integrity:

-

Dde Migration: In long sequences, migration of the Dde group from one lysine side chain to another unprotected lysine has been observed.[2][4] Using the more sterically hindered ivDde protecting group can mitigate this issue.

-

Partial Loss of Dde: During extended syntheses with numerous piperidine treatment cycles, a minor loss of the Dde group can occur.[14]

-

Reduction of Allyl Groups: When using 2% hydrazine to remove Dde in the presence of Allyl-based protecting groups, the allyl double bond can be reduced. This side reaction is effectively suppressed by adding allyl alcohol to the hydrazine deprotection solution.[4][15]

Experimental Protocols

The following sections provide detailed methodologies for solubility testing and selective deprotection.

Protocol for Solubility Determination (Gravimetric Method)

-

Accurately weigh approximately 1-2 mg of this compound into a small glass vial.

-

Add a measured aliquot (e.g., 10 µL) of the test solvent to the vial.

-

Vortex or sonicate the mixture for 30-60 seconds.

-

Visually inspect the solution against a dark background for any undissolved solid particles.

-

If the solid has not fully dissolved, continue adding measured aliquots of the solvent, repeating step 3 and 4 after each addition, until a clear, particle-free solution is obtained.

-

Calculate the final concentration based on the initial mass and the total volume of solvent added.

Protocol for Selective Fmoc Group Removal

-

Swell the peptide-resin in DMF for 30 minutes.

-

Drain the solvent.

-

Add a solution of 20% piperidine in DMF (v/v), using approximately 10 mL per gram of resin.[11]

-

Agitate the mixture at room temperature for 3 minutes.

-

Drain the deprotection solution.

-

Add a fresh portion of 20% piperidine in DMF and agitate for 10 minutes.[6][12]

-

Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

-

The resin is now ready for the next amino acid coupling step.

Protocol for Selective Dde Group Removal (Hydrazine Method)

Note: Before this procedure, the N-terminal Fmoc group should be replaced with a Boc group if subsequent N-terminal reactions are not desired, as hydrazine will also remove the Fmoc group.[14][15]

-

Swell the peptide-resin in DMF for 30 minutes.

-

Drain the solvent.

-

Prepare a fresh solution of 2% hydrazine monohydrate in DMF (v/v).

-

Add the 2% hydrazine solution to the resin (approx. 25 mL per gram of resin).[15]

-

Allow the mixture to stand at room temperature for 3 minutes with gentle agitation.[15]

-

Drain the solution.

-

Repeat the hydrazine treatment (steps 4-6) two more times for a total of three treatments.[15]

-

Wash the resin thoroughly with DMF (5-7 times) to remove residual hydrazine.

-

The newly exposed lysine side-chain amine is now ready for modification.

Visualizations: Workflows and Pathways

The following diagrams illustrate the key chemical pathways and experimental workflows involving this compound.

References

- 1. nbinno.com [nbinno.com]

- 2. Fmoc-Lys(Dde)-OH Novabiochem 150629-67-7 [sigmaaldrich.com]

- 3. Fmoc-Lys(Dde)-OH | CAS:150629-67-7 | High Purity | Manufacturer BioCrick [biocrick.com]

- 4. ≥98% (TLC), for peptide synthesis, Novabiochem<SUP>®</SUP> | Sigma-Aldrich [sigmaaldrich.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Reddit - The heart of the internet [reddit.com]

- 9. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]

- 10. genscript.com [genscript.com]

- 11. peptide.com [peptide.com]

- 12. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]

- 13. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 14. peptide.com [peptide.com]

- 15. Selecting Orthogonal Building Blocks [sigmaaldrich.com]

- 16. pubs.rsc.org [pubs.rsc.org]

- 17. peptide.com [peptide.com]

The Dde Group: A Linchpin in Complex Peptide Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate field of peptide chemistry, the strategic use of protecting groups is paramount to achieving the desired molecular architecture. Among these, the 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) group has emerged as a versatile and powerful tool for the side-chain protection of primary amines, particularly the ε-amino group of lysine. Its unique cleavage conditions, orthogonal to the widely used Fmoc and Boc strategies, enable the synthesis of complex peptides with branches, cyclic structures, and site-specific modifications that would otherwise be challenging to access. This technical guide provides a comprehensive overview of the key features of the Dde protecting group, including its stability, deprotection protocols, and applications in advanced peptide synthesis.

Core Features and Orthogonality

The primary advantage of the Dde group lies in its unique stability profile. It is resistant to the acidic conditions used to remove tert-butoxycarbonyl (Boc) groups (e.g., trifluoroacetic acid - TFA) and the basic conditions used for the cleavage of 9-fluorenylmethoxycarbonyl (Fmoc) groups (e.g., piperidine).[1][2] This orthogonality is the cornerstone of its utility, allowing for the selective deprotection of the Dde-protected side chain without affecting the N-terminal protection of the peptide backbone.[3][4] This enables chemists to unmask a specific site on the peptide chain for further modification while the rest of the molecule remains protected.

The Dde group is typically removed using a dilute solution of hydrazine in N,N-dimethylformamide (DMF).[1] This specific cleavage condition does not affect most other protecting groups used in peptide synthesis, further cementing its orthogonal nature.

Quantitative Data Summary

The stability and cleavage efficiency of the Dde protecting group and its more sterically hindered analogue, 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)isovaleryl (ivDde), are critical considerations in synthesis planning. The following tables summarize key quantitative data gathered from various studies.

| Protecting Group | Reagent/Condition | Stability/Cleavage Efficiency | Reference(s) |

| Dde/ivDde | 20% Piperidine in DMF | Stable | [2] |

| Dde/ivDde | Trifluoroacetic Acid (TFA) | Stable | [2] |

| Dde/ivDde | 2% Hydrazine in DMF | Cleaved | [1] |

| Dde | Piperidine-mediated Fmoc deprotection | Partial loss and migration can occur in long sequences | [1][2] |

| ivDde | Piperidine-mediated Fmoc deprotection | More robust than Dde; less prone to migration | [2] |

| ivDde | 2% Hydrazine in DMF | Slower removal than Dde, can be difficult in aggregated sequences | [2] |

| ivDde | 4% Hydrazine in DMF | Near complete removal in cases of difficult cleavage | [5] |

Experimental Protocols

Introduction of the Dde Group (General Procedure)

The Dde group is typically introduced to the side chain of an amino acid like lysine prior to its use in solid-phase peptide synthesis (SPPS). Commercially available Fmoc-Lys(Dde)-OH is widely used. The synthesis generally involves the reaction of the free amino group with 2-acetyldimedone.

Protocol 1: Standard Dde/ivDde Removal using Hydrazine

This protocol is suitable for peptides where the N-terminus is protected by a Boc group or is otherwise stable to hydrazine.[6]

Materials:

-

Peptidyl-resin with Dde/ivDde-protected side chain(s)

-

2% (v/v) hydrazine monohydrate in DMF

-

DMF for washing

Procedure:

-

Swell the peptidyl-resin in DMF.

-

Treat the resin with a solution of 2% hydrazine monohydrate in DMF (approximately 25 mL per gram of resin).[7]

-

Allow the mixture to stand at room temperature for 3 minutes.[7]

-

Filter the resin.

-

Repeat the hydrazine treatment two more times for a total of three treatments.[7]

-

Wash the resin thoroughly with DMF (3-5 times).

-

The resin is now ready for the next step in the synthesis (e.g., side-chain modification).

Protocol 2: Orthogonal Dde Removal using Hydroxylamine

This protocol is employed when the N-terminal Fmoc group must remain intact, achieving full orthogonality.[6][7]

Materials:

-

Peptidyl-resin with Dde-protected side chain(s) and N-terminal Fmoc group

-

Hydroxylamine hydrochloride

-

Imidazole

-

N-methylpyrrolidone (NMP)

-

DMF for washing

Procedure:

-

Prepare the deprotection solution: Dissolve hydroxylamine hydrochloride (1 equivalent based on the Dde content of the resin) and imidazole (0.75 equivalents) in NMP (approximately 10 mL per gram of resin).[6][7]

-

Swell the peptidyl-resin in NMP.

-

Add the hydroxylamine/imidazole solution to the resin.

-

Gently agitate the mixture at room temperature for 30 minutes to 1 hour.[6][7]

-

Filter the resin.

-

Wash the resin thoroughly with DMF (3-5 times).

-

The resin now has a free side-chain amine while the N-terminal Fmoc group remains, ready for further synthetic steps.

Visualizing Workflows with Graphviz

Orthogonal Protection Strategy in Peptide Synthesis

Caption: Orthogonality of Fmoc and Dde protecting groups.

Workflow for Branched Peptide Synthesis

References

- 1. Investigation on the stability of the Dde protecting group used in peptide synthesis: migration to an unprotected lysine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Selecting Orthogonal Building Blocks [sigmaaldrich.com]

- 3. nbinno.com [nbinno.com]

- 4. researchgate.net [researchgate.net]

- 5. biotage.com [biotage.com]

- 6. peptide.com [peptide.com]

- 7. peptide.com [peptide.com]

Methodological & Application

Application Notes and Protocols: Selective Dde Group Deprotection with Hydrazine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) group is a crucial amine-protecting group in modern peptide chemistry, particularly in solid-phase peptide synthesis (SPPS). Its utility lies in its unique cleavage condition, which allows for an orthogonal protection strategy alongside the commonly used Fmoc (9-fluorenylmethoxycarbonyl) and Boc (tert-butyloxycarbonyl) groups.[1][2][3] The Dde group is stable under the basic conditions used for Fmoc removal (e.g., piperidine) and the acidic conditions for Boc removal (e.g., trifluoroacetic acid, TFA).[1][4] However, it can be selectively cleaved with a dilute solution of hydrazine, typically 2% in N,N-dimethylformamide (DMF).[1][4][5] This selective deprotection enables site-specific modifications of peptides while they are still attached to the solid support, which is invaluable for the synthesis of complex peptides, such as branched or cyclic peptides, and for the attachment of labels or other moieties.[2][6]

Principle of Deprotection

The deprotection of the Dde group by hydrazine proceeds via a nucleophilic attack of hydrazine on the Dde group, leading to the formation of a stable indazole derivative and the release of the free amine.[4] This reaction is typically fast and efficient under mild conditions.

Applications

The selective removal of the Dde group is a key step in various advanced peptide synthesis strategies:

-

Branched Peptides: A Dde-protected amino acid (e.g., Fmoc-Lys(Dde)-OH) is incorporated into the peptide chain. After completion of the linear sequence, the Dde group is selectively removed to expose the side-chain amine, which then serves as an attachment point for the synthesis of a second peptide chain.[4]

-

Cyclic Peptides: The side chains of two amino acids can be protected with Dde and another orthogonal protecting group. Selective deprotection allows for subsequent on-resin cyclization.[4]

-

Peptide Conjugation: Following Dde removal, the exposed amine can be used for the site-specific attachment of various molecules, including fluorescent dyes, biotin, polyethylene glycol (PEG), or cytotoxic drugs for the development of antibody-drug conjugates (ADCs).[6][7]

Experimental Protocols

Herein, we provide detailed protocols for the selective deprotection of the Dde group using hydrazine in both batch-wise and continuous-flow systems.

Materials and Reagents

-

Dde-protected peptide immobilized on a solid-phase resin

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Hydrazine monohydrate (or hydrazine hydrate)

-

Appropriate reaction vessel for batch-wise or continuous-flow synthesis

Protocol 1: Batch-wise Dde Deprotection

This is the most common method for Dde removal in a laboratory setting.

1. Resin Swelling:

-

Swell the Dde-protected peptidyl-resin in DMF (approximately 10-15 mL per gram of resin) for at least 30 minutes in a suitable reaction vessel.

2. Preparation of Deprotection Reagent:

-

Prepare a 2% (v/v) solution of hydrazine monohydrate in DMF. For example, add 2 mL of hydrazine monohydrate to 98 mL of DMF.

-

Caution: Hydrazine is toxic and corrosive. Handle with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

3. Deprotection Reaction:

-

Drain the DMF from the swollen resin.

-

Add the 2% hydrazine/DMF solution to the resin (approximately 25 mL per gram of resin).[1]

-

Agitate the mixture at room temperature for 3-10 minutes.[4][7] The reaction time may need optimization depending on the peptide sequence and steric hindrance around the Dde group.

-

Drain the deprotection solution.

-

Repeat the treatment with fresh 2% hydrazine/DMF solution two to four more times to ensure complete deprotection.[1][5][8]

4. Washing:

-

After the final deprotection step, wash the resin thoroughly with DMF (3-5 times, with approximately 10-15 mL per gram of resin for each wash) to remove residual hydrazine and the cleaved Dde-adduct.[1][7]

5. Confirmation of Deprotection (Optional but Recommended):

-

A small sample of the resin can be cleaved, and the resulting peptide analyzed by HPLC and mass spectrometry to confirm the complete removal of the Dde group.

Protocol 2: Continuous-Flow Dde Deprotection

This method is suitable for automated peptide synthesizers equipped with a continuous-flow module.

1. System Preparation:

-

Pack the Dde-protected peptidyl-resin in a column compatible with the synthesizer.

-

Equilibrate the column by flowing DMF through it.

2. Deprotection:

-

Flow a 2% (v/v) solution of hydrazine monohydrate in DMF through the column at a constant flow rate (e.g., 3 mL/min).[4]

-

The deprotection can be monitored in real-time by detecting the absorbance of the eluate at 290 nm, as the indazole by-product is chromophoric.[4]

3. Washing:

-

Once the deprotection is complete (indicated by the absorbance returning to baseline), flush the column with DMF until all traces of hydrazine and the by-product are removed.

Data Presentation: Summary of Reaction Conditions

The following table summarizes typical reaction conditions for Dde deprotection with hydrazine as reported in the literature.

| Parameter | Condition | Notes | Source(s) |

| Reagent | 2% Hydrazine monohydrate in DMF | Standard and widely used concentration. | [1][4][5][7] |

| 4-10% Hydrazine in DMF | May be employed for difficult deprotections, but caution is advised. | [4][8][9] | |

| Reaction Time (per treatment) | 3 - 10 minutes | Shorter times are often sufficient for standard deprotections. | [1][4][7] |

| Number of Treatments | 3 - 5 repetitions | Multiple treatments ensure complete removal of the Dde group. | [1][5][8] |

| Solvent | N,N-Dimethylformamide (DMF) | The most common solvent for this reaction. | [1][4][5][7] |

| Temperature | Room Temperature | The reaction proceeds efficiently at ambient temperature. | [1][7] |

Important Considerations and Troubleshooting

-

Orthogonality with Fmoc: While Dde is largely orthogonal to Fmoc, it's important to note that hydrazine can also remove the Fmoc group.[4] Therefore, if the N-terminal Fmoc group needs to be retained, it should be protected with a Boc group prior to Dde deprotection.[1][4] Alternatively, non-hydrazine-based methods for Dde removal, such as hydroxylamine, can be used for complete orthogonality with Fmoc.[10]

-

Dde Migration: In some cases, particularly during the piperidine-mediated removal of an Fmoc group from a nearby lysine, the Dde group has been observed to migrate.[11] Careful selection of the deprotection conditions and sequence design can minimize this side reaction.

-

Incomplete Deprotection: If deprotection is incomplete, increasing the number of hydrazine treatments or the reaction time may be necessary.[8][9] For particularly stubborn cases, a slightly higher concentration of hydrazine (up to 10%) has been used, but this should be approached with caution as it can lead to side reactions like peptide cleavage at glycine residues.[1][4]

-

ivDde Protecting Group: The 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl (ivDde) group is a more sterically hindered analog of Dde that is less prone to migration.[1] Its removal also utilizes hydrazine, but may require more forcing conditions (e.g., longer reaction times or slightly higher hydrazine concentrations).[4][9]

Visualization of the Experimental Workflow

Caption: Workflow for batch-wise Dde group deprotection with hydrazine.

Conclusion

The selective deprotection of the Dde group with hydrazine is a robust and widely used method in peptide chemistry. By following the detailed protocols and considering the potential challenges, researchers can successfully perform site-specific modifications to synthesize complex and novel peptide-based molecules for a wide range of applications in research and drug development.

References

- 1. peptide.com [peptide.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. Selecting Orthogonal Building Blocks [sigmaaldrich.com]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. nbinno.com [nbinno.com]

- 7. rsc.org [rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. biotage.com [biotage.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Investigation on the stability of the Dde protecting group used in peptide synthesis: migration to an unprotected lysine - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of Branched Peptides Utilizing Dde-Lys(Fmoc)-OH: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of branched peptides using N-α-1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl-N-ε-(9-fluorenylmethoxycarbonyl)-L-lysine (Dde-Lys(Fmoc)-OH). The use of this orthogonally protected lysine derivative is a cornerstone in modern peptide chemistry, enabling the construction of complex, multivalent peptide structures with significant potential in therapeutics, diagnostics, and materials science.

Introduction

Branched peptides, characterized by multiple peptide chains attached to a central core, offer distinct advantages over their linear counterparts. These advantages include enhanced proteolytic stability, increased solubility, and the potential for multivalent interactions, which can lead to improved therapeutic efficacy and stronger immune responses in vaccine development.[1] The synthesis of such complex structures is facilitated by the strategic use of orthogonal protecting groups.

This compound is a key building block in Fmoc-based solid-phase peptide synthesis (SPPS) for creating branched peptides.[2][3] The Fmoc group on the α-amine is labile to basic conditions (e.g., piperidine), allowing for the stepwise elongation of the main peptide chain. Concurrently, the Dde group protecting the ε-amine of the lysine side chain is stable to these basic conditions but can be selectively removed using a dilute solution of hydrazine in dimethylformamide (DMF).[2][3][4] This orthogonality provides a precise and efficient method for introducing a branch point at a specific lysine residue within the peptide sequence.

Key Applications

The ability to selectively deprotect the lysine side chain opens up a wide array of applications for this compound in peptide synthesis:

-

Multivalent Peptides: Presentation of multiple copies of a bioactive peptide sequence can enhance binding affinity and biological activity.

-

Peptide Conjugates: The exposed ε-amino group serves as a handle for conjugating other molecules such as lipids, carbohydrates, or cytotoxic drugs.

-

Dendrimeric Structures: Stepwise synthesis on the lysine side chain can lead to the formation of highly branched, tree-like peptide dendrimers.[2]

-

Di-Epitopic Peptides: Synthesis of peptides containing two distinct epitopes for applications in immunology and diagnostics.[2]

Data Presentation: Synthesis of Branched Peptides

The following tables summarize typical quantitative data obtained during the synthesis of unsymmetrical branched peptides using microwave-assisted SPPS with Fmoc-Lys(ivDde)-OH, a closely related derivative with improved stability.[5]

| Peptide Name | Synthesis Time (Microwave SPPS) | Crude Purity | Reference |

| Lactoferricin-Lactoferrampin Chimera | < 5 hours | 77% | [5] |

| Histone H2B (118-126) - Ubiquitin (47-76) | < 5 hours | 75% | [5] |

| Tetra-branched Antifreeze Peptide Analog | < 5 hours | 71% | [5] |

Table 1: Summary of synthesis time and purity for representative branched peptides.

| Parameter | Conventional Synthesis | Microwave-Assisted SPPS | Reference |

| Synthesis Time | |||

| Ub(47-76)-H2B(118-126) | > 53 hours (manual) | < 5 hours | |

| Dendrimeric Antifreeze Peptide | > 72 hours (manual) | < 5 hours | |

| Isolated Yield | |||

| Ub(47-76)-H2B(118-126) | 10-20% | Not specified | |

| Dendrimeric Antifreeze Peptide | 40% | Not specified |

Table 2: Comparison of conventional and microwave-assisted synthesis for branched peptides.

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis of a generic unsymmetrical branched peptide on a solid support using this compound. These protocols can be adapted for both manual and automated peptide synthesis.

Resin Preparation and First Amino Acid Loading

This protocol is for loading the first amino acid onto a Rink Amide resin, suitable for peptides with a C-terminal amide.

Materials:

-

Rink Amide resin (e.g., 0.1 mmol scale)

-

N,N-Dimethylformamide (DMF)

-

20% (v/v) Piperidine in DMF

-

Fmoc-protected amino acid (5 equivalents)

-

Coupling reagents: HCTU (4.95 equivalents), DIPEA (10 equivalents)

Procedure:

-

Swell the resin in DMF for 1 hour in a reaction vessel.

-

Drain the DMF.

-

Add the 20% piperidine in DMF solution to the resin and agitate for 20 minutes to remove the Fmoc group.

-

Drain the piperidine solution and wash the resin thoroughly with DMF (5 x 1 min).

-

In a separate vial, dissolve the first Fmoc-amino acid, HCTU, and DIPEA in DMF.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the mixture for 1-2 hours at room temperature.

-

Drain the coupling solution and wash the resin with DMF (3 x 1 min) followed by dichloromethane (DCM) (3 x 1 min).

Main Peptide Chain Elongation (Fmoc-SPPS)

This cycle is repeated for each amino acid in the main peptide chain.

Materials:

-

Peptide-resin from the previous step

-

20% (v/v) Piperidine in DMF

-

Fmoc-protected amino acid (including this compound at the desired position) (4 equivalents)

-

Coupling reagents: HCTU (3.95 equivalents), DIPEA (8 equivalents)

-

DMF

Procedure:

-

Fmoc Deprotection:

-

Add 20% piperidine in DMF to the peptide-resin.

-

Agitate for 1 minute, then drain.

-

Add fresh 20% piperidine in DMF and agitate for 10 minutes.[6]

-

Drain the solution and wash the resin thoroughly with DMF (5 x 1 min).

-

-

Amino Acid Coupling:

-

In a separate vial, pre-activate the next Fmoc-amino acid with HCTU and DIPEA in DMF for 2-5 minutes.[6]

-

Add the activated amino acid solution to the deprotected peptide-resin.

-

Agitate for 45-60 minutes at room temperature. For microwave-assisted synthesis, this can be reduced to 5 minutes at 75°C.[7][8]

-

Drain the coupling solution and wash the resin with DMF (3 x 1 min).

-

Selective Dde Deprotection

This step exposes the ε-amino group of the lysine side chain for branch synthesis.

Materials:

-

Peptide-resin with the Dde-protected lysine

-

2% (v/v) Hydrazine monohydrate in DMF

Procedure:

-

Wash the peptide-resin with DMF (3 x 1 min).

-

Add the 2% hydrazine in DMF solution to the resin.

-

Agitate the mixture at room temperature. The reaction is typically performed in three cycles of 3 minutes each.[9]

-

After each cycle, drain the hydrazine solution.

-

After the final cycle, wash the resin thoroughly with DMF (5 x 1 min) to remove all traces of hydrazine.[9]

Peptide Branch Synthesis

This involves elongating the peptide chain from the deprotected lysine side chain using the standard Fmoc-SPPS protocol described in step 2.

Procedure:

-

Follow the Fmoc deprotection and amino acid coupling steps outlined in Protocol 2 to build the desired peptide branch sequence on the ε-amino group of the lysine.

Cleavage from Resin and Global Deprotection

This final step cleaves the synthesized branched peptide from the solid support and removes all side-chain protecting groups.

Materials:

-

Dry peptide-resin

-

Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)

-

Cold diethyl ether

Procedure:

-

Wash the fully synthesized peptide-resin with DCM and dry it thoroughly under a stream of nitrogen or in a lyophilizer for 30-60 minutes.[2][6]

-

Add the cleavage cocktail to the dry resin in a fume hood.

-

Agitate the mixture at room temperature for 2-3 hours.[6][10]

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.

-

Precipitate the crude peptide by adding the filtrate to a centrifuge tube containing cold diethyl ether.[6]

-

Centrifuge the mixture to pellet the peptide.

-

Decant the ether and wash the peptide pellet with cold ether two more times to remove scavengers and residual TFA.

-

Dry the crude peptide pellet under vacuum.

Purification and Analysis

The crude peptide is typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC) and its identity confirmed by mass spectrometry.

Visualizations

Signaling Pathway of Branched Peptide Synthesis

References

- 1. researchgate.net [researchgate.net]

- 2. Peptide Synthesis, Purification, and Cleavage - Microbial Ecology and Evolution Lab Wiki [microbes.sites.haverford.edu]

- 3. nbinno.com [nbinno.com]

- 4. Microwave-Assisted Solid-Phase Peptide Synthesis Based on the Fmoc Protecting Group Strategy (CEM) | Springer Nature Experiments [experiments.springernature.com]

- 5. merel.si [merel.si]

- 6. benchchem.com [benchchem.com]

- 7. Microwave-assisted solid-phase peptide synthesis based on the Fmoc protecting group strategy (CEM) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. biotage.com [biotage.com]

- 9. peptide.com [peptide.com]

- 10. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

Application Notes and Protocols for the Incorporation of Dde-Lys(Fmoc)-OH in Solid-Phase Peptide Synthesis (SPPS)

Audience: Researchers, scientists, and drug development professionals.

Introduction

In the field of peptide synthesis, the strategic use of orthogonal protecting groups is paramount for the creation of complex peptide structures such as branched peptides, cyclic peptides, and peptides with site-specific modifications.[1][2] Dde-Lys(Fmoc)-OH, chemically known as N-α-(9-fluorenylmethoxycarbonyl)-N-ε-(1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl)-L-lysine, is a key building block in Fmoc-based solid-phase peptide synthesis (SPPS) that offers a unique advantage through its dual protection strategy.[1]

The α-amino group is protected by the base-labile Fmoc group, which is removed by piperidine for peptide chain elongation.[1] The ε-amino group of the lysine side chain is protected by the Dde group, which is stable to the piperidine treatment used for Fmoc removal but can be selectively cleaved under mild conditions using dilute hydrazine in DMF.[1][3] This orthogonality allows for the selective deprotection of the lysine side chain at any stage of the synthesis, enabling further modifications without affecting the rest of the peptide.[1] This capability is crucial for synthesizing multivalent peptides, peptide conjugates, and dendrimeric structures.[1]

These application notes provide a comprehensive guide for the effective incorporation of this compound in SPPS, detailing the necessary protocols and quantitative data to aid researchers in their peptide synthesis endeavors.

Chemical Structure and Properties

This compound is a quasi-orthogonally protected lysine derivative.

-

Chemical Name: N-α-(9-fluorenylmethoxycarbonyl)-N-ε-(1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl)-L-lysine

-

Molecular Weight: 532.63 g/mol [5]

The structure of this compound is depicted below:

References

- 1. nbinno.com [nbinno.com]

- 2. Evolution of branched peptides as novel biomaterials - Journal of Materials Chemistry B (RSC Publishing) DOI:10.1039/D4TB01897D [pubs.rsc.org]

- 3. rsc.org [rsc.org]

- 4. peptide.com [peptide.com]

- 5. Fmoc-Lys(Dde)-OH | C31H36N2O6 | CID 135404832 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Strategic Application of Dde-Lys(Fmoc)-OH in the Synthesis of Cyclic Peptides: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

The synthesis of cyclic peptides represents a significant strategy in drug discovery and development, offering enhanced metabolic stability, improved receptor affinity, and constrained conformations that can lead to increased potency and selectivity. A key building block in the solid-phase peptide synthesis (SPPS) of these complex molecules is N-α-Fmoc-N-ε-[1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl]-L-lysine (Dde-Lys(Fmoc)-OH) . The utility of this derivative lies in the orthogonality of its protecting groups: the base-labile Fmoc group for temporary α-amino protection during chain elongation and the hydrazine-labile Dde group for side-chain protection. This dual-protection scheme allows for selective deprotection and modification of the lysine side chain, which is instrumental in forming cyclic structures.

This document provides detailed application notes and experimental protocols for the use of this compound in the creation of both side-chain-to-side-chain and head-to-tail cyclic peptides.

Core Principles and Applications

The Dde protecting group is stable to the piperidine solutions used for Fmoc removal during standard SPPS, as well as to the trifluoroacetic acid (TFA) cocktails typically used for final cleavage from the resin.[1] Its selective removal is achieved by treatment with a dilute solution of hydrazine in a solvent such as N,N-dimethylformamide (DMF).[1][2] This orthogonality is the cornerstone of its application in cyclic peptide synthesis.

Primary Applications:

-

Side-Chain-to-Side-Chain Cyclization: this compound can be incorporated into a peptide sequence along with another amino acid bearing an orthogonal side-chain protecting group (e.g., Fmoc-Asp(OAll)-OH). Selective deprotection of the Dde and Allyl groups allows for the on-resin formation of a lactam bridge between the side chains of lysine and aspartic acid.

-

Head-to-Tail Cyclization: The peptide can be anchored to the resin via the side chain of a lysine residue. After the linear sequence is assembled, the Dde group is removed, and the now-free ε-amino group can be used to anchor the peptide. Subsequent removal of the N-terminal Fmoc group and the C-terminal protecting group allows for an intramolecular cyclization.

-

Synthesis of Branched and Labeled Peptides: The selective deprotection of the lysine side chain also enables the synthesis of branched peptides or the site-specific attachment of labels such as fluorophores or biotin.[3][4]

To mitigate the potential for Dde group migration, especially in longer sequences or under extended basic conditions, the more sterically hindered ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl) protecting group can be used as a more stable alternative.[1][5]

Experimental Protocols